[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine
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Overview
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine is a chemical compound with the molecular formula C12H18BrNO3S and a molecular weight of 336.2452 . This compound is characterized by the presence of a bromo group, a pentyloxy group, and a sulfonylmethylamine group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a phenyl ring followed by the introduction of a pentyloxy group through etherification. The sulfonylmethylamine group is then introduced via a sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by palladium or copper catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)sulfonyl]methylamine
- [(4-Bromophenyl)sulfonyl]benzoyl-L-valine
- [(4-Bromophenyl)sulfonyl]phenyl derivatives
Uniqueness
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C12H18BrNO3S |
---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-N-methyl-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-4-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14-2/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
IINLRLHBIDWHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC)Br |
Origin of Product |
United States |
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